molecular formula C23H30ClN3O3S B10770197 [35S]Acppb

[35S]Acppb

Cat. No.: B10770197
M. Wt: 466.9 g/mol
InChI Key: CPNFHRRINJHHNO-BMHXGNRYSA-N
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Description

[35S]Acppb is a radioligand of significant utility for the in vitro study of the P2Y12 receptor, a key Gi-coupled purinergic receptor predominantly expressed on platelets and microglia. As a radiolabeled analogue of the potent and selective antagonist Cangrelor (AR-C69931MX), this compound incorporates a sulfur-35 (³⁵S) radionuclide, providing a versatile tool for quantitative analysis. Its primary research applications include receptor binding assays to determine affinity (Kd) and receptor density (Bmax), competitive binding studies to screen novel P2Y12 ligands, and absorption, distribution, metabolism, and excretion (ADME) studies to elucidate the pharmacokinetic profile of P2Y12-targeting therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30ClN3O3S

Molecular Weight

466.9 g/mol

IUPAC Name

2-amino-6-chloro-N-[(1S)-1-(4-phenyl-1-propyl(35S)sulfonylpiperidin-4-yl)ethyl]benzamide

InChI

InChI=1S/C23H30ClN3O3S/c1-3-16-31(29,30)27-14-12-23(13-15-27,18-8-5-4-6-9-18)17(2)26-22(28)21-19(24)10-7-11-20(21)25/h4-11,17H,3,12-16,25H2,1-2H3,(H,26,28)/t17-/m0/s1/i31+3

InChI Key

CPNFHRRINJHHNO-BMHXGNRYSA-N

Isomeric SMILES

CCC[35S](=O)(=O)N1CCC(CC1)(C2=CC=CC=C2)[C@H](C)NC(=O)C3=C(C=CC=C3Cl)N

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)(C2=CC=CC=C2)C(C)NC(=O)C3=C(C=CC=C3Cl)N

Origin of Product

United States

Development and in Vitro Characterization of 35s Acppb

Genesis of [35S]Acppb as a GlyT-1 Radioligand

The development of radioligands for studying GlyT-1 in the brain has been of considerable interest. GlyT-1, primarily located on glial cells in the central nervous system (CNS), plays a crucial role in regulating extracellular glycine (B1666218) levels, which in turn acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. Dysfunction in glutamatergic neurotransmission via NMDA receptors has been implicated in the pathophysiology of schizophrenia, suggesting that enhancing NMDA receptor function by increasing synaptic glycine levels through GlyT-1 inhibition could be a therapeutic strategy.

Origins from Non-Sarcosine-Derived GlyT-1 Inhibitors

The search for effective GlyT-1 inhibitors has explored various chemical structures, including both sarcosine-based and non-sarcosine-based compounds. While sarcosine (B1681465) is a selective transportable inhibitor of GlyT-1, some sarcosine derivatives have shown limitations, such as irreversible inhibition and potential toxicity. This has led to the synthesis and investigation of numerous non-sarcosine-based GlyT-1 inhibitors. This compound was developed from a potent and selective non-sarcosine-derived GlyT-1 inhibitor. Benzamide derivatives, including ACPPB, have been identified as a particularly interesting class of non-sarcosine-based GlyT-1 inhibitors.

Development by Merck Research Laboratories

This compound was developed by researchers at Merck Research Laboratories. This development was part of a program aimed at discovering potent, selective, and competitive GlyT-1 inhibitors to test the NMDA hypofunction hypothesis of schizophrenia. The radiolabeling of benchmark compounds from this program allowed for further detailed pharmacological studies of these inhibitors and the distribution of GlyT-1 in the brain.

Formal Chemical Identity: 35S-2-amino-4-chloro-N-(1-(4-phenyl-1-(propylsulfonyl)piperidin-4-yl]ethyl)benzamide

The formal chemical identity of this compound is 35S-2-amino-4-chloro-N-(1-(4-phenyl-1-(propylsulfonyl)piperidin-4-yl]ethyl)benzamide. It is also referred to as 35S-2-amino-4-chloro-N-(1-(4-phenyl-1-(propylsulfonyl)piperidin-4-yl]ethyl)benzamide ([35S]AC-PPB or this compound) in some literature. The incorporation of sulfur-35 (B81441) ([35S]) makes it suitable for radioligand studies, highlighting the role of isotopic labeling in tracer development.

In Vitro Pharmacological Profiling

In vitro characterization of this compound has demonstrated its suitability as a radioligand for studying GlyT-1.

High-Affinity Binding to GlyT-1 (e.g., Kd values)

This compound exhibits high-affinity binding to GlyT-1. Studies have reported a dissociation constant (Kd) of 1.9 nM for this compound binding to GlyT-1 in the brain. Another source indicates a pKd of 8.7, which corresponds to a Kd of approximately 2 nM. This high affinity makes it a valuable tool for labeling and studying GlyT-1 receptors. ACPPB is described as a potent GlyT-1 inhibitor with a Kd of 1.9 nM.

Here is a table summarizing the reported Kd values for this compound:

RadioligandTargetKd (nM)Reference
This compoundGlyT-11.9
This compoundGlyT-1~2 (pKd 8.7)

Selectivity against GlyT-2 and Other Neurotransmitter Systems

ACPPB has demonstrated selectivity for GlyT-1 over GlyT-2. Its specificity for GlyT-1 versus GlyT-2 has been confirmed using [14C]glycine uptake assays. Furthermore, an ancillary pharmacology profile using a panel of radioligand binding assays showed that ACPPB had no significant activity (defined as no displacement >50% at 10 μM) at over 200 G-protein-coupled receptors, ion channels, and transporters. This indicates a favorable selectivity profile for ACPPB beyond just the glycine transporters. While GlyT-2 inhibitors like Org-25543 exhibit high selectivity for GlyT-2, ACPPB is identified as a selective GlyT-1 inhibitor.

Compound Names and PubChem CIDs:

Assessment of Non-Displaceable Binding Characteristics

A key characteristic of a well-behaved radioligand is low non-displaceable binding, which allows for accurate measurement of specific binding to the target. nih.govresearchgate.net Studies have demonstrated that this compound exhibits low non-displaceable binding. nih.govresearchgate.net This favorable property contributes to its utility as a radiotracer for GlyT1, enabling clear detection of specific binding sites. nih.govresearchgate.net this compound is listed as a radioligand for GlyT1 with a reported Kd value of 2x10⁻⁹ M. scribd.com

Methodologies for In Vitro Characterization

In vitro characterization of compounds targeting neurotransmitter transporters like GlyT1 involves a variety of techniques to assess their potency, selectivity, and binding properties. For this compound and its unlabeled precursor ACPPB, standard methodologies included radioligand binding assays and functional uptake inhibition assays. nih.govresearchgate.net

Radioligand Binding Assays with Tissue Homogenates

Radioligand binding assays using tissue homogenates are a fundamental method for quantifying the binding affinity and density of a radiolabeled compound to its target receptor or transporter. These studies were performed with this compound to characterize its interaction with GlyT1 in brain tissues. nih.govresearchgate.net ACPPB was found to be a potent GlyT1 inhibitor with a reported Kd of 1.9 nM, determined through these binding studies. nih.govresearchgate.net Autoradiographic studies, performed on tissue slices, complemented these findings by visualizing the distribution of this compound binding sites in different brain regions. nih.govresearchgate.net High levels of specific binding were observed in areas such as the brainstem, cerebellar white matter, thalamus, cortical white matter, and spinal cord gray matter. semanticscholar.orgresearchgate.netuni-koeln.de

Functional [14C]Glycine Uptake Inhibition Assays

Functional assays, such as [14C]glycine uptake inhibition assays, are used to determine the potency of compounds in blocking the transport activity of GlyT1. These assays measure the ability of a compound to inhibit the uptake of radioactive glycine into cells or synaptosomes expressing the transporter. nih.govresearchgate.net The functional potencies of unlabeled compounds, including ACPPB, were characterized using [14C]glycine uptake into JAR (human placental choriocarcinoma) cells and synaptosomes. nih.gov While specific data tables for ACPPB's IC50 from these assays were not detailed in the provided snippets, this methodology is standard for evaluating GlyT1 inhibitors and was employed in the characterization of compounds related to this compound. nih.govresearchgate.netscribd.com KB (or Ki) values derived in uptake assays are generally reported. scribd.com

Application of 35s Acppb in Preclinical Imaging and Distribution Studies

Autoradiographic Mapping of GlyT-1 Binding Sites

Autoradiography with [35S]ACPPB has been extensively used to map the distribution of GlyT-1 binding sites in brain tissue slices from different species. nih.govnih.gov These studies provide detailed anatomical localization of GlyT-1. nih.gov

Distribution in Rat Brain Slices

Autoradiographic studies using this compound in rat brain slices have revealed a nonhomogeneous distribution of specific binding sites. nih.govnih.gov These sites are reported to be plentiful throughout the rat brain. nih.gov

Distribution in Rhesus Monkey Brain Slices

Similar to findings in rat brains, autoradiographic studies with this compound in rhesus monkey brain slices demonstrate a plentiful and nonhomogeneous distribution of specific binding sites. nih.govnih.gov The distribution observed in rhesus monkey brain is consistent with findings from in vivo studies using other radiotracers and aligns with reported literature on GlyT-1 distribution. researchgate.netresearchgate.net

Regional Binding Patterns

Autoradiographic studies consistently show high levels of this compound binding in specific brain regions in both rats and rhesus monkeys. nih.govnih.govresearchgate.net These regions include the brainstem, cerebellar white matter, thalamus, cortical white matter, and spinal cord gray matter. nih.govnih.govresearchgate.net

Here is a summary of the regional binding patterns observed:

RegionBinding Level (Rat)Binding Level (Rhesus Monkey)
BrainstemHighHigh
Cerebellar White MatterHighHigh
ThalamusHighHigh
Cortical White MatterHighHigh
Spinal Cord Gray MatterHighHigh

Consistency with GlyT-1 mRNA and Protein Localization

The regional distribution of this compound binding in the rat brain has been found to be consistent with previous reports on the localization of GlyT-1 mRNA and GlyT-1 protein. nih.govplos.org These earlier studies utilized techniques such as in situ hybridization and immunohistochemistry to determine the distribution of GlyT-1 gene expression and protein presence. nih.govplos.org This consistency supports the specificity of this compound as a radioligand for GlyT-1.

In Vivo Assessment of GlyT-1 Binding and Occupancy in Animal Models

Beyond in vitro mapping, this compound has also been utilized in in vivo studies to assess GlyT-1 binding and occupancy in animal models, particularly rats. nih.govnih.gov

Demonstration of Displaceable Binding in Rat Brain Tissues

In vivo studies in rats have demonstrated displaceable binding of this compound in brain tissues following intravenous administration. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This displaceable binding is a crucial indicator of specific binding to the target, GlyT-1, as it suggests that the radioligand can be displaced by an excess of a competing ligand (e.g., a potent GlyT-1 inhibitor). This finding supports the utility of this compound for assessing GlyT-1 occupancy in living animals. nih.gov

Feasibility of In Vivo GlyT-1 Occupancy Assays

The development of reliable methods to assess target occupancy in vivo is critical for translational research, allowing for the correlation of pharmacological effects with the degree of target engagement. The feasibility of conducting in vivo GlyT-1 occupancy assays using this compound has been successfully demonstrated in preclinical models, specifically in rats.

Studies have shown that following intravenous administration of this compound in rats, displaceable binding of the radioligand can be observed in brain tissues. This displaceable binding is indicative of specific interaction with GlyT-1 receptors and can be utilized to quantify the occupancy of these sites by competing ligands, such as novel GlyT-1 inhibitors. The demonstration of displaceable binding confirms that this compound can serve as a suitable tool for measuring the extent to which a test compound binds to and occupies GlyT-1 sites in the living brain. This capability is fundamental for establishing pharmacokinetic/pharmacodynamic relationships and guiding the selection and dosing of potential therapeutic agents targeting GlyT-1.

Radioligand Administration Methodologies for In Vivo Studies

For in vivo preclinical studies utilizing radioligands like this compound, the method of administration is a crucial consideration influencing biodistribution and target delivery. While various routes such as oral, intraperitoneal, and subcutaneous administration are feasible for radioligands in general preclinical settings, intravenous (iv) administration is considered a standard route.

In the specific context of studies involving this compound for in vivo investigations in rats, the intravenous route has been employed. Intravenous administration allows for direct and rapid systemic delivery of the radioligand, ensuring its distribution throughout the circulation and access to the brain and other tissues expressing GlyT-1. This method facilitates the assessment of radioligand binding and distribution under controlled conditions, which is essential for quantitative studies such as occupancy assays and biodistribution profiling. The use of intravenous administration in these studies has been instrumental in demonstrating the displaceable binding of this compound in rat brain tissue, supporting its utility as an in vivo radiotracer for GlyT-1.

Contributions to Understanding GlyT-1 Physiology and Pathophysiology in Preclinical Contexts

Studies employing this compound have significantly contributed to the understanding of GlyT-1 physiology and its potential involvement in pathophysiology within preclinical settings. Autoradiographic studies using this compound on tissue slices from rat and rhesus monkey brains have provided detailed anatomical localization of GlyT-1 binding sites. These studies revealed that specific binding sites for this compound are plentiful and exhibit a nonhomogeneous distribution across different brain regions.

High levels of this compound binding have been consistently observed in key areas including the brainstem, cerebellar white matter, thalamus, cortical white matter, and spinal cord gray matter. This detailed mapping of GlyT-1 distribution provides valuable insights into the potential sites of glycinergic neurotransmission modulation and the regions where GlyT-1 inhibitors are likely to exert their effects.

Furthermore, the use of this compound in in vivo displaceable binding studies has allowed researchers to confirm the specific interaction of the radioligand with GlyT-1 in the living brain. This capability is fundamental for understanding the pharmacokinetics and target engagement of GlyT-1-targeted drugs in preclinical models. While this compound itself is primarily a research tool, studies using its non-radiolabeled parent compound, ACPPB, have explored the functional consequences of GlyT-1 inhibition in preclinical models of neurological disorders. For instance, ACPPB has been investigated for its effects in models of Parkinson's disease, showing potential to enhance functional dopaminergic reinnervation in the striatum.

Collectively, research utilizing this compound in binding and distribution studies, alongside functional studies with the parent compound, has advanced the understanding of GlyT-1's role in regulating glycine (B1666218) homeostasis and its potential as a therapeutic target for disorders characterized by glutamatergic and glycinergic dysregulation. The detailed anatomical distribution data provided by this compound autoradiography, combined with the ability to perform in vivo occupancy assays, lays a crucial foundation for the development and evaluation of novel GlyT-1-targeted therapies.

Comparative Research and Advancements in Glyt 1 Radioligand Development

Comparison with Other GlyT-1 Radioligands

Various radioligands labeled with different isotopes, such as Sulfur-35 (B81441) ([35S]), Tritium (B154650) ([3H]), and positron-emitting isotopes ([11C], [18F]), have been developed to investigate GlyT-1. These radioligands differ in their chemical structure, binding properties, and suitability for different experimental applications, including in vitro binding assays, autoradiography, and in vivo imaging.

Other Sulfur-35 Labeled Compounds

While various radioligands exist for GlyT-1, 35S-2-amino-4-chloro-N-(1-(4-phenyl-1-(propylsulfonyl)piperidin-4-yl)ethyl)benzamide ([35S]ACPPB) is a prominent example of a GlyT-1 radioligand labeled with Sulfur-35. Research has characterized this compound as a well-behaved radioligand for GlyT1, exhibiting low nondisplaceable binding. nih.gov Its development stemmed from efforts to create radiolabeled benchmark compounds for studying GlyT1 pharmacology and distribution. nih.gov

Tritium Labeled Compounds (e.g., [3H]CHIBA-3007, [3H]SB-733993, [3H]GSK931145, [3H]N-methyl-SSR504734, [3H]NFPS)

Tritium-labeled radioligands are commonly used in in vitro binding assays due to tritium's long half-life and high specific activity. Several [3H]-labeled compounds have been developed for GlyT-1 studies, including [3H]CHIBA-3007, [3H]SB-733993, [3H]GSK931145, [3H]N-methyl-SSR504734, and [3H]NFPS. tocris.comnih.govcenmed.comguidetoimmunopharmacology.orglabsolu.caguidetopharmacology.orgnih.govguidetopharmacology.orgplos.orgnih.gov

Studies comparing these ligands have revealed differences in their binding characteristics and interactions with various GlyT-1 inhibitors. For instance, non-sarcosine-based GlyT-1 inhibitors have shown competitive interactions with the binding of [3H]SB-733993 and [3H]GSK931145, while sarcosine-based inhibitors like NFPS exhibited uncompetitive interactions with these radioligands. plos.orgnih.gov [3H]CHIBA-3007 binding potency has been shown to correlate with the potency of inhibitors in blocking [14C]glycine uptake. plos.orgnih.gov

Affinity values (pKd) for some of these tritium ligands have been reported: [3H]N-methyl-SSR504734 has a pKd range of 8.1–8.5, [3H]NFPS has a pKd range of 7.7–8.2, [3H]SB-733993 has a pKd of 8.7, and [3H]GSK931145 has a pKd of 8.8. guidetopharmacology.org For comparison, this compound has a reported pKd of 8.7 (Kd=1.9 nM or 2x10-9 M). nih.govguidetopharmacology.org [3H]N-methyl-SSR504734 is reported to have a high affinity of 1.6 nM. researchgate.net

Positron Emission Tomography (PET) Ligands (e.g., [18F]CFPyPB/[18F]MK-6577, [11C]GSK 931145)

PET ligands, labeled with isotopes like Carbon-11 ([11C]) or Fluorine-18 ([18F]), are designed for in vivo imaging of GlyT-1 in living subjects. Examples include [18F]CFPyPB (also referred to as [18F]MK-6577) and [11C]GSK 931145. nih.govsemanticscholar.orgpatsnap.comresearchgate.net PET imaging allows for non-invasive visualization and quantification of GlyT-1 distribution and occupancy by potential therapeutic agents in the brain. nih.govsemanticscholar.orgpatsnap.comresearchgate.netcsic.es

Comparative evaluations of PET ligands, such as [11C]GSK931145 and [18F]MK-6577 in baboons, have shown differences in their performance. [18F]MK-6577 demonstrated higher brain uptake, faster kinetics, and higher specific binding signals compared to [11C]GSK931145, suggesting it may be a superior radiotracer for in vivo GlyT-1 imaging. patsnap.comresearchgate.net

Methodological Strengths and Limitations of Different Radiotracers for GlyT-1 Imaging

The choice of radiotracer depends heavily on the research application. [35S] and [3H] labeled ligands are primarily used for in vitro studies, such as binding assays with tissue homogenates and autoradiography on tissue slices, providing detailed information on binding affinity, density, and distribution at a high spatial resolution. nih.govnih.govplos.orgnih.govsemanticscholar.org Their limitations include the inability to perform real-time, non-invasive studies in living organisms and the need for tissue dissection.

PET ligands offer the significant advantage of allowing in vivo studies in living subjects, enabling the assessment of target occupancy, pharmacokinetics, and changes in transporter availability in response to pharmacological or physiological stimuli. nih.govsemanticscholar.orgpatsnap.comresearchgate.netcsic.es However, PET imaging typically has lower spatial resolution compared to autoradiography, and the relatively short half-lives of [11C] (approx. 20 minutes) and [18F] (approx. 110 minutes) require on-site cyclotrons and rapid synthesis. patsnap.comresearchgate.net

This compound, with its Sulfur-35 label, offers a longer half-life (approx. 87 days) compared to PET isotopes, making it suitable for in vitro studies and potentially for longer-term experiments or shipping of labeled compounds. Its utility has been demonstrated in both in vitro autoradiographic and in vivo displaceable binding studies in animal models. nih.govnih.govsemanticscholar.org

Below is a table summarizing some reported binding affinities for various GlyT-1 radioligands:

RadioligandIsotopeTargetAssay TypeSpeciesKd (nM)pKdCitation
This compound35SGlyT1BindingRat/Rhesus1.98.7 nih.govguidetopharmacology.org
[3H]N-methyl-SSR5047343HGlyT1Binding1.68.1-8.5 guidetopharmacology.orgresearchgate.net
[3H]NFPS3HGlyT1Binding7.7-8.2 guidetopharmacology.org
[3H]SB-7339933HGlyT1Binding8.7 guidetopharmacology.org
[3H]GSK9311453HGlyT1Binding8.8 guidetopharmacology.org

Note: Kd and pKd values may vary depending on the specific experimental conditions and source.

Role of this compound in GlyT-1 Inhibitor Drug Discovery and Development

Radioligand binding assays are fundamental tools in the early stages of drug discovery for identifying and characterizing compounds that interact with a target protein. This compound has played a significant role in the preclinical evaluation of novel GlyT-1 inhibitors.

Preclinical Evaluation of Novel GlyT-1 Inhibitors

This compound is utilized in preclinical studies to assess the binding affinity and selectivity of potential GlyT-1 inhibitor drug candidates. By conducting saturation and displacement binding experiments using this compound and tissue preparations (such as brain homogenates or slices), researchers can determine the dissociation constant (Kd) of the radioligand for GlyT-1 and the inhibition constant (Ki) of competing compounds. nih.gov

The high affinity and low non-displaceable binding of this compound make it a suitable tool for these quantitative binding studies, allowing for accurate determination of the potency of novel inhibitors in displacing the radioligand from the GlyT-1 binding site. nih.gov Furthermore, autoradiographic studies using this compound on brain slices provide valuable information on the anatomical distribution of GlyT-1 binding sites and how potential inhibitors affect binding in specific brain regions. nih.govnih.govsemanticscholar.org In vivo studies with this compound have also demonstrated the feasibility of using this radioligand for occupancy assays in animal models, which can help determine the extent to which a drug candidate engages the GlyT-1 target in the living brain. nih.govnih.govsemanticscholar.orgresearchgate.net This information is critical for understanding the pharmacodynamics of potential GlyT-1 inhibitors and guiding the selection of compounds for further development. ACPPB, the non-labeled form of the compound, has been identified as a potent and selective GlyT1 inhibitor itself and used in preclinical studies to investigate the effects of GlyT1 inhibition. nih.govresearchgate.netmdpi.com

Informing the Design and Validation of Next-Generation Radioligands

This compound, as one of the early characterized non-sarcosine-based GlyT-1 radioligands, has provided important data on the binding sites and properties of GlyT-1 inhibitors. Its in vitro characterization, including its potency (Kd = 1.9 nM) and selectivity for GlyT-1, established it as a well-behaved radioligand with low non-displaceable binding. nih.govnih.govsemanticscholar.org Autoradiographic studies using this compound in rat and rhesus brain slices revealed that specific binding sites for GlyT-1 are abundant and non-homogeneously distributed, with high levels observed in brain regions such as the brainstem, cerebellar white matter, thalamus, cortical white matter, and spinal cord gray matter. nih.govnih.govsemanticscholar.org These detailed anatomical localization data, the first reported using direct radioligand binding for GlyT-1, have been instrumental in understanding the distribution of this transporter in the brain. nih.gov

The binding characteristics and tissue distribution profile established by studies using this compound have served as a benchmark for the evaluation and validation of subsequent GlyT-1 radioligands, including other non-sarcosine-based compounds like [3H]CHIBA-3007, [3H]SB-733993, and [3H]GSK931145, as well as PET ligands like [18F]CFPyPB and [11C]GSK 931145. semanticscholar.orgplos.orgnih.govguidetopharmacology.org Comparative studies with [3H]CHIBA-3007, for instance, showed consistent regional distribution of binding in the rat brain with that previously reported for this compound binding. plos.orgnih.gov The understanding of competitive versus non-competitive binding modes, partly informed by the behavior of different classes of GlyT-1 inhibitors including those related to ACPPB, is also crucial for designing radioligands that accurately reflect orthosteric or allosteric interactions with the transporter. researchgate.net

Expanding Research Paradigms Utilizing this compound

The availability and characteristics of this compound have enabled researchers to explore the role of GlyT-1 in various physiological and pathological conditions, as well as to delve deeper into the complexities of glycinergic neurotransmission.

Investigating GlyT-1 in Diverse Preclinical Models of Neurological Disorders

This compound has been utilized in preclinical models to investigate the involvement of GlyT-1 in neurological disorders. For example, in vivo studies using this compound demonstrated displaceable binding in rat brain tissues following intravenous administration, indicating its utility for in vivo occupancy assays of competitive GlyT-1 inhibitors. nih.govsemanticscholar.org This capability is vital for assessing the target engagement of potential therapeutic compounds in living systems.

Beyond occupancy studies, research utilizing GlyT-1 inhibitors, including insights potentially informed by radioligand studies with compounds like ACPPB, has explored their effects in animal models of conditions such as schizophrenia and Parkinson's disease. Preclinical data from acute and neurodevelopmental models suggest that GlyT-1 inhibitors could have activity across positive, negative, and cognitive symptom domains relevant to schizophrenia. semanticscholar.org While direct studies using this compound in these behavioral models are less common than its use in binding and distribution studies, the knowledge gained from characterizing GlyT-1 with this radioligand supports and informs the pharmacological investigation of GlyT-1 inhibitors in these disease models.

Furthermore, a study reported that ACPPB, the unlabeled compound from which this compound is derived, enhanced functional dopaminergic reinnervation in a mouse model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA). jneurosci.orgnih.gov This suggests a potential neuroprotective role for GlyT-1 inhibition in this context, highlighting the broader applicability of research involving GlyT-1 ligands characterized with tools like this compound. nih.gov The study specifically used ACPPB to investigate whether the observed effects were mediated by NMDA receptors in dopaminergic neurons, demonstrating the compound's utility in dissecting mechanisms in disease models. jneurosci.org

Advancing Understanding of Glycinergic Neurotransmission Modulations and Synaptic Plasticity

Research utilizing this compound and other GlyT-1 ligands has contributed significantly to advancing the understanding of how glycinergic neurotransmission is modulated and its impact on synaptic plasticity. GlyT-1 plays a critical role in regulating extracellular glycine (B1666218) levels, which in turn influences the activity of NMDARs, key players in synaptic plasticity, learning, and memory. plos.orgcsic.es

By providing a tool to precisely localize and quantify GlyT-1 binding sites, this compound studies have helped to confirm the distribution of GlyT-1 in brain regions involved in glutamatergic neurotransmission and plasticity, such as the cortex, thalamus, and hippocampus (indirectly, as GlyT-1 influences hippocampal NMDA function). nih.govnih.govsemanticscholar.orgplos.org The ability to perform in vivo occupancy assays with this compound also allows researchers to correlate the degree of GlyT-1 inhibition with changes in neurotransmitter levels or downstream signaling pathways, providing insights into the functional consequences of modulating GlyT-1 activity. nih.govsemanticscholar.org

Studies using GlyT-1 inhibitors, informed by the pharmacological profile established with radioligands like this compound, have demonstrated that increasing synaptic glycine levels can enhance NMDA receptor function. semanticscholar.orgcsic.es This enhancement of NMDAR activity is directly relevant to mechanisms underlying synaptic plasticity. The interplay between GlyT-1, glycine, and NMDARs is a complex area of research, and radioligands like this compound provide a valuable tool for dissecting these interactions and their role in modulating synaptic strength and adaptability. csic.esmdpi.comresearchgate.net The localization of GlyT-1 in glial cells and potentially glutamatergic terminals, as indicated by studies including those using this compound, underscores its crucial role in regulating the glycine tone at glutamatergic synapses and thus influencing NMDA receptor-mediated neurotransmission and synaptic plasticity. nih.govplos.orgcsic.esguidetopharmacology.org

Interactive Data Tables:

RadioligandTargetIsotopeKd (nM)Species (Binding Studies)Key Brain Regions with High BindingReference
This compoundGlyT-135S1.9Rat, RhesusBrainstem, Cerebellar White Matter, Thalamus, Cortical White Matter, Spinal Cord Gray Matter nih.govnih.govsemanticscholar.org
[3H]CHIBA-3007GlyT-13HN/ARatConsistent with GlyT-1 distribution plos.orgnih.gov
[3H]SB-733993GlyT-13H2.2HumanN/A nih.govguidetopharmacology.org
[3H]GSK931145GlyT-13H1.7HumanN/A nih.govguidetopharmacology.org
[18F]CFPyPBGlyT-118FN/AHuman (PET)N/A semanticscholar.org
[11C]GSK 9311145GlyT-111CN/AHuman (PET)N/A semanticscholar.org
3H-NPTSGlyT-13H1.0HumanN/A guidetopharmacology.orguos.ac.uk
[3H]N-methyl-SSR504734GlyT-13H3.2-7.9N/AN/A uos.ac.uk

Q & A

Basic Research Questions

Q. How should experimental protocols using [35S]Acppb be designed to ensure reproducibility and validity in metabolic studies?

  • Methodological Answer :

  • Step 1 : Define clear objectives, such as tracking metabolic pathways or quantifying binding affinity, and align them with isotopic labeling efficiency (e.g., sulfur-35 decay rate) .
  • Step 2 : Standardize protocols for handling radioactive material, including shielding, half-life adjustments, and waste management, adhering to institutional safety guidelines .
  • Step 3 : Include negative controls (e.g., non-radiolabeled Acppb) and positive controls (e.g., known substrates) to isolate isotope-specific effects .
  • Step 4 : Document all procedural variables (e.g., pH, temperature, incubation time) to enable replication .

Q. What detection methods are most reliable for validating this compound incorporation in biological systems?

  • Methodological Answer :

  • Autoradiography : Ideal for spatial localization in tissues or gels; pair with phosphor imaging for quantitative analysis .
  • Liquid Scintillation Counting (LSC) : Use for high-sensitivity quantification in homogenized samples; calibrate using decay-corrected standards .
  • HPLC Coupled with Radiometric Detection : Separate Acppb from metabolites and quantify ³⁵S-specific signals, ensuring chromatographic purity .

Q. How can researchers establish baseline activity levels of Acppb in control experiments?

  • Methodological Answer :

  • Step 1 : Use non-radiolabeled Acppb under identical experimental conditions to differentiate isotopic vs. inherent biochemical effects .
  • Step 2 : Validate baseline activity via enzyme kinetics (e.g., Michaelis-Menten parameters) or competitive inhibition assays .
  • Step 3 : Cross-reference with literature on Acppb's non-radioactive analogs to confirm expected behavior .

Advanced Research Questions

Q. How should contradictory data between in vitro and in vivo studies using this compound be resolved?

  • Methodological Answer :

  • Step 1 : Identify confounding variables (e.g., cellular uptake barriers, metabolic degradation in vivo) using compartmental modeling .
  • Step 2 : Perform dose-response comparisons across models, adjusting for isotope decay and bioavailability .
  • Step 3 : Validate findings with orthogonal techniques (e.g., fluorescent tagging or mass spectrometry) to rule out isotope-specific artifacts .

Q. What isotopic effects might sulfur-35 introduce in Acppb’s biochemical interactions, and how can they be mitigated?

  • Methodological Answer :

  • Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of this compound vs. natural abundance sulfur isotopes to quantify isotopic interference .
  • Computational Modeling : Use molecular dynamics simulations to predict structural perturbations caused by ³⁵S .
  • Mitigation Strategy : Normalize data to non-radioactive controls and limit study duration to minimize decay-related signal loss .

Q. How can this compound data be integrated with multi-omics datasets (e.g., proteomics, metabolomics) for systems-level analysis?

  • Methodological Answer :

  • Step 1 : Align isotopic labeling timelines with multi-omics sampling intervals to ensure temporal consistency .
  • Step 2 : Use bioinformatics pipelines (e.g., MetaboAnalyst) to cross-correlate ³⁵S signals with proteomic/metabolomic profiles .
  • Step 3 : Apply statistical rigor (e.g., false discovery rate correction) to account for high-dimensional data noise .

Data Management and Reporting

Q. What criteria should guide the selection of supporting data for publication when using this compound?

  • Methodological Answer :

  • Primary Data : Include raw radiometric counts, decay-corrected calculations, and validation assays (e.g., purity certificates) .
  • Secondary Data : Provide metadata (e.g., storage conditions, instrument calibration logs) in supplementary materials .
  • Ethical Reporting : Disclose limitations (e.g., isotope half-life constraints) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.